2-Anthracen-9-ylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Anthracen-10-yl)benzoic acid is an organic compound that features an anthracene moiety attached to a benzoic acid group. Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings, known for its photophysical and photochemical properties . The combination of anthracene and benzoic acid in this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Anthracen-10-yl)benzoic acid typically involves the Friedel-Crafts acylation reaction. This method includes the reaction of anthracene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of 2-(Anthracen-10-yl)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Anthracen-10-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the anthracene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide (FeBr3).
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Anthracen-10-ylmethanol.
Substitution: Halogenated anthracene derivatives.
Scientific Research Applications
2-(Anthracen-10-yl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying photophysical properties.
Biology: Investigated for its potential antimicrobial and anti-inflammatory activities.
Medicine: Explored for its role in drug development and as a fluorescent probe for biological imaging.
Mechanism of Action
The mechanism of action of 2-(Anthracen-10-yl)benzoic acid involves its interaction with molecular targets through its aromatic and carboxylic acid functionalities. The anthracene moiety can intercalate with DNA, affecting its structure and function, while the carboxylic acid group can form hydrogen bonds with biological molecules . These interactions can lead to various biological effects, such as antimicrobial and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
2-(Anthracen-10-yl)benzoic acid is unique due to the presence of both anthracene and benzoic acid moieties, which confer distinct photophysical properties and biological activities. The combination of these two functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
Molecular Formula |
C21H14O2 |
---|---|
Molecular Weight |
298.3 g/mol |
IUPAC Name |
2-anthracen-9-ylbenzoic acid |
InChI |
InChI=1S/C21H14O2/c22-21(23)19-12-6-5-11-18(19)20-16-9-3-1-7-14(16)13-15-8-2-4-10-17(15)20/h1-13H,(H,22,23) |
InChI Key |
RSUGKEKLGCTRBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC=CC=C4C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.